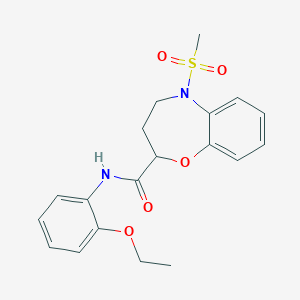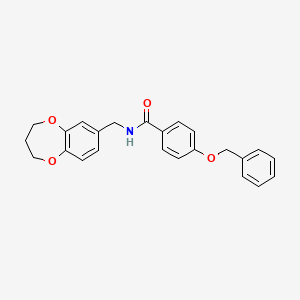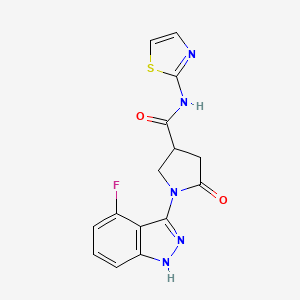
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide is a synthetic organic compound that belongs to the class of carbazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide typically involves multi-step organic reactions. The starting materials often include 8-chloro-1H-carbazole and 3,5-dimethyl-4-isoxazole, which undergo a series of reactions such as alkylation, amide formation, and cyclization under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity and potential therapeutic effects.
Medicine: Explored for its potential as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide include other carbazole derivatives and isoxazole-containing compounds.
Uniqueness
What sets this compound apart is its unique combination of the carbazole and isoxazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Conclusion
This compound is a compound with significant potential in various scientific fields. Further research and detailed studies are necessary to fully understand its properties and applications.
Propiedades
Fórmula molecular |
C20H22ClN3O2 |
|---|---|
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C20H22ClN3O2/c1-11-13(12(2)26-24-11)9-10-18(25)22-17-8-4-6-15-14-5-3-7-16(21)19(14)23-20(15)17/h3,5,7,17,23H,4,6,8-10H2,1-2H3,(H,22,25) |
Clave InChI |
LPPYMMHXYSJDTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)CCC(=O)NC2CCCC3=C2NC4=C3C=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[1-(4-Bromophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11228138.png)
![1-(3-chloro-4-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228143.png)
![N-benzyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11228145.png)

![N-(2-{2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-6-phenyl-2,3-dihydropyridazin-4-yl)propanamide](/img/structure/B11228147.png)
![2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11228150.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide](/img/structure/B11228153.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide](/img/structure/B11228175.png)
![furan-2-yl(4-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperazin-1-yl)methanone](/img/structure/B11228177.png)
![6-chloro-N-(2,6-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11228185.png)
![1-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228187.png)

![methyl 3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11228201.png)
